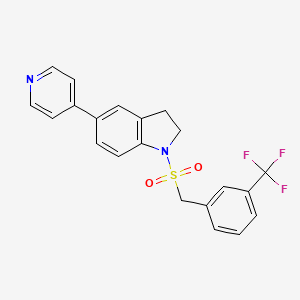

N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

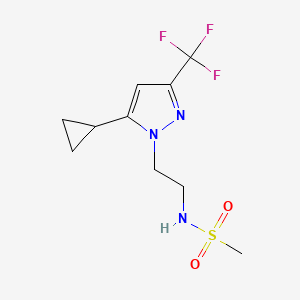

N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide, also known as MPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPD is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of endoplasmic reticulum (ER) stress response.

Applications De Recherche Scientifique

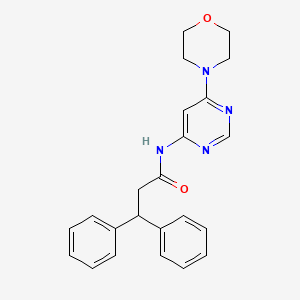

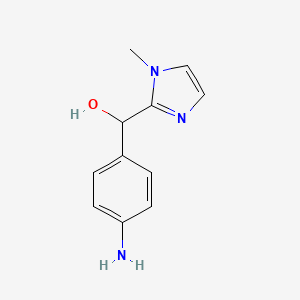

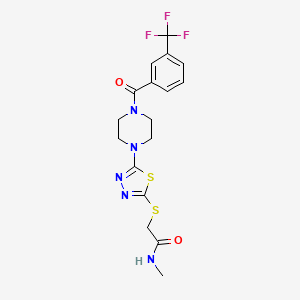

- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory potential. Specifically, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) exhibit strong anti-inflammatory effects. These compounds inhibit nitric oxide (NO) production and reduce expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS) .

- Molecular docking studies reveal that these derivatives have a robust affinity for the active sites of iNOS and COX-2. They form hydrophobic interactions with these enzymes, suggesting their potential as novel therapeutic agents for inflammation-related disorders .

Anti-Inflammatory Activity

Hydrophobic Interaction Studies

Mécanisme D'action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Molecular docking studies have shown that the compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .

Biochemical Pathways

The inhibition of iNOS and COX-2 by N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide affects the production of NO and PGs, respectively . These changes in turn affect the inflammatory response, as NO and PGs are key mediators of inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a reduction in the inflammatory response. Western blot analysis has shown that the compound decreases the amount of iNOS and COX-2 protein expression . This leads to a decrease in the production of NO and PGs, thereby inhibiting the inflammatory response .

Action Environment

The action of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity has been assessed in macrophage cells that have been stimulated by lipopolysaccharide (LPS) . LPS is a component of the cell wall of Gram-negative bacteria and is a potent stimulator of the immune response. The presence of LPS can therefore influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(26-21-16-22(25-17-24-21)27-11-13-29-14-12-27)15-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20H,11-15H2,(H,24,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXKRUKIYSCTBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)

![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)

![3-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379764.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)